Triethyl pentane-1,3,4-tricarboxylate
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Overview
Description
Triethyl pentane-1,3,4-tricarboxylate is an organic compound with the molecular formula C14H24O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl pentane-1,3,4-tricarboxylate can be synthesized through esterification reactions involving pentane-1,3,4-tricarboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl pentane-1,3,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentane-1,3,4-tricarboxylic acid and ethanol.
Reduction: Triethyl pentane-1,3,4-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl pentane-1,3,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized as a plasticizer in polymer production and as an additive in coatings and adhesives
Mechanism of Action
The mechanism of action of triethyl pentane-1,3,4-tricarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
- Trimethyl 1,3,5-benzenetricarboxylate
- Triethyl 2,2,4-pentanetricarboxylate
Uniqueness
Triethyl pentane-1,3,4-tricarboxylate is unique due to its specific arrangement of ester groups on the pentane backbone, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous .
Properties
CAS No. |
7252-77-9 |
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Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
triethyl 1-methylbutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-5-18-12(15)9-8-11(14(17)20-7-3)10(4)13(16)19-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
BRKHUIZBJQMMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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